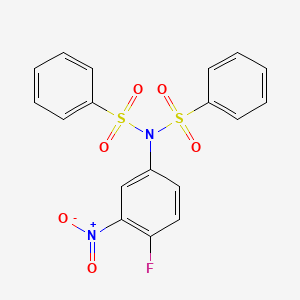![molecular formula C17H16N4O6 B6020401 N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide](/img/structure/B6020401.png)
N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide, commonly known as HNHA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. HNHA is a derivative of hydrazine, an organic compound that has been used in the synthesis of various pharmaceuticals and agrochemicals. HNHA has been found to possess unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of HNHA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. HNHA has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, HNHA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HNHA has been found to have various biochemical and physiological effects in the body. In addition to its anti-cancer and anti-inflammatory properties, HNHA has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. HNHA has also been found to possess anti-microbial properties, making it a potential candidate for the treatment of various bacterial and fungal infections.
実験室実験の利点と制限
One of the primary advantages of HNHA is its potency and selectivity for cancer cells. HNHA has been found to be effective against various cancer cell lines, including breast, lung, and colon cancer. Additionally, HNHA has been found to be relatively non-toxic to normal cells, making it a promising candidate for further research. However, one of the limitations of HNHA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of HNHA. One area of interest is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of HNHA and its potential applications in various areas of scientific research. Finally, the development of novel drug delivery systems for HNHA could improve its solubility and bioavailability, making it a more effective treatment option for various diseases.
合成法
HNHA can be synthesized through a multistep process involving the reaction of various reagents such as 4-nitrobenzaldehyde, hydrazine hydrate, and acetic anhydride. The reaction involves the formation of a Schiff base intermediate, which is then coupled with acetic anhydride to yield the final product. The synthesis of HNHA has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
HNHA has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest has been in the field of cancer research. HNHA has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, HNHA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6/c1-11(22)19-13-2-5-15(6-3-13)27-10-17(24)20-18-9-12-8-14(21(25)26)4-7-16(12)23/h2-9,23H,10H2,1H3,(H,19,22)(H,20,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFNKQWVMOQMC-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6020319.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B6020320.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6020328.png)
![6-isopropyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6020333.png)
![N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B6020336.png)
![2-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B6020349.png)
![N-{4,5-dimethyl-3-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-2-thienyl}-2-methylpropanamide](/img/structure/B6020357.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6020367.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6020372.png)
![2-(4-ethyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6020381.png)
![N-(2-ethoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6020400.png)

![5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6020425.png)
![3-{1-[(phenylthio)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020429.png)